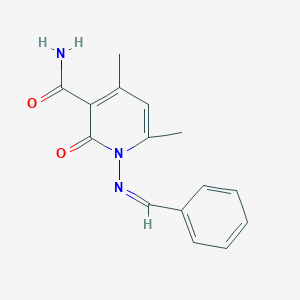![molecular formula C23H19N3O4 B5913054 N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide](/img/structure/B5913054.png)
N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide, also known as QMF-7, is a chemical compound that has been synthesized for scientific research purposes. It has shown potential in various applications, including its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It works by activating the caspase-3 pathway, which leads to the destruction of cancer cells. N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that it has not been extensively studied in vivo, which means that its effects on living organisms are not well understood.
Orientations Futures
There are several future directions for research on N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to study its effects on other diseases, such as diabetes and cardiovascular disease. Additionally, more research is needed to understand its mechanism of action and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide involves the reaction of 4-methoxybenzaldehyde with 8-hydroxyquinoline in the presence of a base, followed by the reaction with furoic acid hydrazide. The resulting compound is N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide, which is a yellow solid with a melting point of 210-212°C.
Applications De Recherche Scientifique
N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-2-furohydrazide has been used in scientific research to investigate its potential as a therapeutic agent. It has shown promising results in various applications, including its mechanism of action, biochemical and physiological effects, and future directions for research.
Propriétés
IUPAC Name |
N-[(Z)-[4-methoxy-3-(quinolin-8-yloxymethyl)phenyl]methylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-28-19-10-9-16(14-25-26-23(27)21-8-4-12-29-21)13-18(19)15-30-20-7-2-5-17-6-3-11-24-22(17)20/h2-14H,15H2,1H3,(H,26,27)/b25-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYACFVEOQFORT-QFEZKATASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CO2)COC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC=CO2)COC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-{4-methoxy-3-[(quinolin-8-yloxy)methyl]phenyl}methylidene]furan-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5912973.png)
![3-(4-biphenylyloxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912976.png)
![4-chloro-N-{2-(4-methoxyphenyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide](/img/structure/B5912978.png)
![3-(4-chloro-3,5-dimethylphenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912983.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912992.png)


![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5913009.png)
![(3-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B5913011.png)
![5-imino-2-isobutyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5913012.png)



